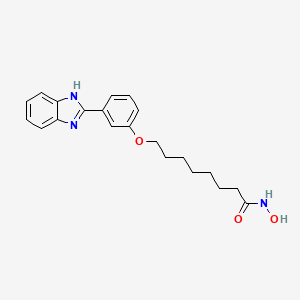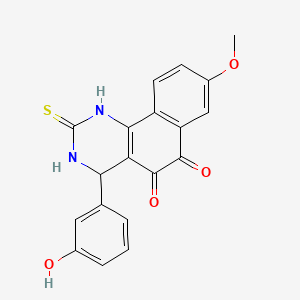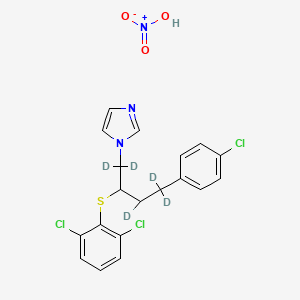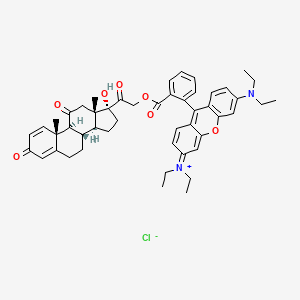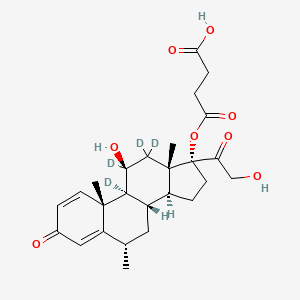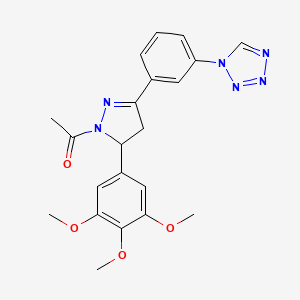
Cox-2-IN-21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cox-2-IN-21 is a selective inhibitor of cyclooxygenase-2, an enzyme that plays a crucial role in the inflammatory process. Cyclooxygenase-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse hormone-like effects in the body. Inhibitors of cyclooxygenase-2, such as this compound, are of significant interest due to their potential therapeutic applications in treating inflammation, pain, and various types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-21 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, such as cyclization and condensation reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its selectivity and potency as a cyclooxygenase-2 inhibitor.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: Cox-2-IN-21 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may have different biological activities.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Cox-2-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclooxygenase-2 in various chemical processes.
Biology: Investigates the biological pathways involving cyclooxygenase-2 and its role in inflammation and cancer.
Medicine: Explores therapeutic applications in treating inflammatory diseases, pain, and cancer. It is also used in preclinical and clinical studies to evaluate its efficacy and safety.
Wirkmechanismus
Cox-2-IN-21 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The molecular targets of this compound include the active site of cyclooxygenase-2, where it binds and blocks the enzyme’s activity. This inhibition disrupts the signaling pathways involved in inflammation and tumor growth .
Vergleich Mit ähnlichen Verbindungen
Cox-2-IN-21 is compared with other selective cyclooxygenase-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib. These compounds share a similar mechanism of action but differ in their chemical structures, selectivity, and side effect profiles. For example:
Celecoxib: Known for its reduced risk of gastrointestinal side effects compared to non-selective inhibitors.
Rofecoxib: Withdrawn from the market due to cardiovascular risks.
Etoricoxib: Approved for use in the European Union with a favorable safety profile.
This compound is unique in its specific structural features that confer high selectivity and potency as a cyclooxygenase-2 inhibitor. Its distinct chemical scaffold and functional groups differentiate it from other inhibitors and contribute to its unique pharmacological properties .
Eigenschaften
Molekularformel |
C21H22N6O4 |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
1-[5-[3-(tetrazol-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C21H22N6O4/c1-13(28)27-18(15-9-19(29-2)21(31-4)20(10-15)30-3)11-17(23-27)14-6-5-7-16(8-14)26-12-22-24-25-26/h5-10,12,18H,11H2,1-4H3 |
InChI-Schlüssel |
GOOKASPOKXCSJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)N3C=NN=N3)C4=CC(=C(C(=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)

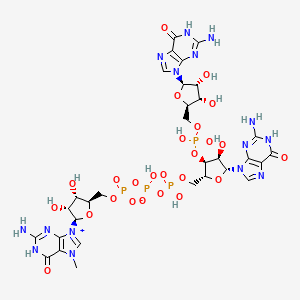
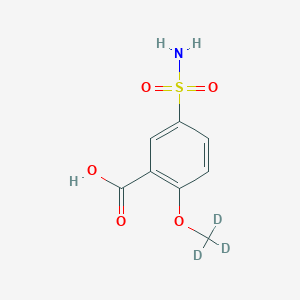
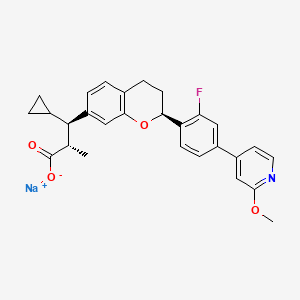
![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)
